Hydrogen-Bond Acceptor Capacity: 5-Oxo vs. Non-Oxo Analog Comparison
The target compound possesses three hydrogen-bond acceptor (HBA) sites versus only two for the non-oxo analog 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 65242-27-5), attributable to the additional carbonyl oxygen at position 5 [1][2]. This difference increases the compound's capacity for target engagement through hydrogen bonding, a key determinant of binding affinity and aqueous solubility in drug-like molecules.
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 3 HBA (2-chloro, 5-oxo, 3-carbonitrile substituted) |
| Comparator Or Baseline | 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 65242-27-5): 2 HBA |
| Quantified Difference | +1 HBA (50% increase in H-bond acceptor capacity) |
| Conditions | Computed descriptor comparison from standardized PubChem data (PubChem release 2025.04.14) [1][2] |
Why This Matters
An additional HBA site directly impacts a compound's ability to form intermolecular hydrogen bonds with biological targets, affecting both target affinity and physicochemical properties such as solubility, which are critical parameters in screening cascade progression and lead optimization.
- [1] PubChem Compound Summary for CID 24777942, 2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 374645, 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 65242-27-5). National Center for Biotechnology Information. View Source
